![molecular formula C7H8Cl2N2O2 B6614409 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione CAS No. 171816-24-3](/img/structure/B6614409.png)
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It’s part of the imidazolidine-2,4-dione family, which are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two oxygen atoms .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One common method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation . Another approach uses two and three Bucherer–Berg modifications with 5 and 7CR to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of “3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving imidazolidine-2,4-dione derivatives have been well documented in the literature . These reactions often involve the use of various catalysts and reagents to modify the imidazolidine-2,4-dione core and introduce new functional groups .Physical And Chemical Properties Analysis
Imidazolidine-2,4-dione is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazolidine-2,4-dione derivatives have demonstrated remarkable antimicrobial properties. Researchers have reported their effectiveness against various bacteria and fungi. These compounds could potentially serve as novel antimicrobial agents in pharmaceutical applications .
Anti-HIV Activity
Certain imidazolidine-2,4-dione derivatives exhibit anti-HIV properties. These compounds may interfere with viral replication or entry, making them valuable candidates for antiretroviral drug development .
Antioxidant Properties
Imidazole-2-thione, a related compound, has been found to possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Imidazolidine-2,4-dione derivatives may contribute to antioxidant-based therapies .
Cardiotonic Effects
Imidazole-2-thione has been associated with cardiotonic effects. These compounds may influence heart function, potentially aiding in cardiovascular disease management .
Dopamine β-Hydroxylase (DBH) Inhibition
Imidazole-2-thione has been reported as a DBH inhibitor. DBH is an enzyme involved in the conversion of dopamine to norepinephrine. Inhibiting DBH could have implications for treating conditions related to neurotransmitter imbalances .
Chiral Auxiliary and Ligand for Asymmetric Catalysis
Imidazolidine-2-thiones find use as chiral auxiliaries and ligands in asymmetric catalysis. Their unique stereochemistry allows them to participate in enantioselective reactions, making them valuable tools in organic synthesis .
Mécanisme D'action
Target of Action
The primary targets of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively.
Mode of Action
This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a change in its conformation that affects the transmission of electrical signals . For bacterial proteins, the compound binds to the active sites of these proteins, inhibiting their function and leading to bacterial death .
Biochemical Pathways
The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria . The downstream effects include the potential alleviation of convulsant activity and the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include the potential reduction of convulsant activity due to its interaction with VGCIP . Additionally, its interaction with bacterial proteins can lead to bacterial death, giving it potential antibacterial properties .
Orientations Futures
Imidazolidine-2,4-dione derivatives have found applications in diverse therapeutic areas . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYKIRUJETIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



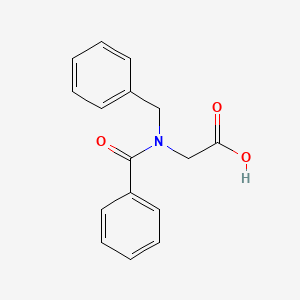
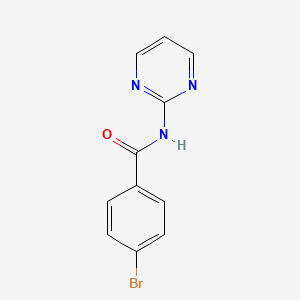
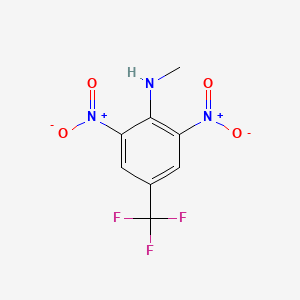
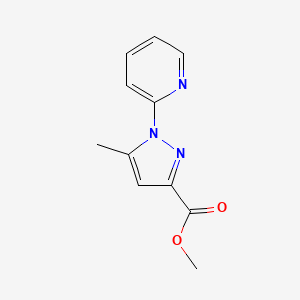
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

![1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]](/img/structure/B6614355.png)
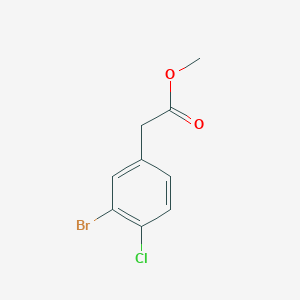
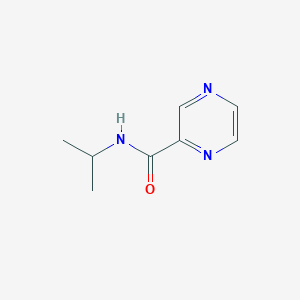

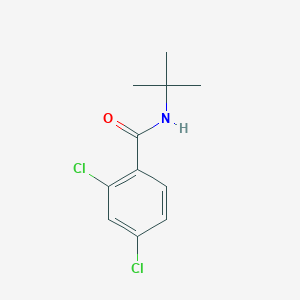
![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)